2-Bromo-5-fluorobenzonitrile

Catalog No.
S663012
CAS No.
57381-39-2
M.F
C7H3BrFN
M. Wt
200.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluorobenzonitrile

CAS Number

57381-39-2

Product Name

2-Bromo-5-fluorobenzonitrile

IUPAC Name

2-bromo-5-fluorobenzonitrile

Molecular Formula

C7H3BrFN

Molecular Weight

200.01 g/mol

InChI

InChI=1S/C7H3BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H

InChI Key

MDHNVHCZDCSTMS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C#N)Br

Canonical SMILES

C1=CC(=C(C=C1F)C#N)Br

2-Bromo-5-fluorobenzonitrile is an organic compound with the molecular formula C7_7H3_3BrFN. It features a bromine atom at the 2-position and a fluorine atom at the 5-position of a benzonitrile structure. This compound is characterized by its aromatic nature and the presence of both halogen and nitrile functional groups, which contribute to its unique chemical properties and reactivity.

, notably:

  • Suzuki Coupling Reaction: 2-Bromo-5-fluorobenzonitrile is commonly used as a coupling partner in Suzuki reactions, allowing for the formation of biaryl compounds .
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making it useful in synthetic organic chemistry.
  • Electrophilic Aromatic Substitution: The presence of the nitrile group can influence electrophilic substitution patterns on the aromatic ring.

Research indicates that 2-bromo-5-fluorobenzonitrile exhibits significant biological activity. It has been identified as a precursor in the synthesis of various pharmaceuticals, particularly those targeting antitumor and anti-inflammatory pathways . Its unique halogen substitutions may enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry.

Several methods have been developed for synthesizing 2-bromo-5-fluorobenzonitrile:

  • Bromination of 5-Fluorobenzonitrile: This method involves the bromination of 5-fluorobenzonitrile using bromine or brominating agents under controlled conditions to yield 2-bromo-5-fluorobenzonitrile.
  • From o-Fluorobenzoyl Chloride: A more environmentally friendly synthesis involves reacting o-fluorobenzoyl chloride with ammonia to form o-fluorobenzamide, followed by dehydration to produce o-fluorobenzonitrile. Bromination in sulfuric acid yields the final product .

2-Bromo-5-fluorobenzonitrile finds applications in several fields:

  • Organic Electronics: It serves as a precursor for thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs) .
  • Pharmaceuticals: Its derivatives are explored for their potential as active pharmaceutical ingredients (APIs) due to their biological activities .
  • Chemical Research: The compound is utilized in various

Studies involving 2-bromo-5-fluorobenzonitrile have focused on its interactions with various nucleophiles and electrophiles, elucidating its reactivity patterns. The compound's halogen substituents significantly affect its reactivity, making it an interesting subject for mechanistic studies in organic chemistry.

Several compounds share structural similarities with 2-bromo-5-fluorobenzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-Bromo-3-fluorobenzonitrileBromine at position 4, Fluorine at 3Different substitution pattern affects reactivity
3-Bromo-4-fluorobenzonitrileBromine at position 3, Fluorine at 4May exhibit different biological activity due to substitution
5-Chloro-2-fluorobenzonitrileChlorine instead of BromineAltered electronic properties due to chlorine vs. bromine
2-Bromo-4-fluorobenzonitrileBromine at position 2, Fluorine at 4Different steric hindrance affecting reaction outcomes

The distinct positioning of halogens and the presence of the nitrile group contribute to the unique chemical behavior and potential applications of each compound.

Synthetic Routes and Reaction Pathways

Diazotization and Bromination Strategies

The synthesis of 2-bromo-5-fluorobenzonitrile can be accomplished through a two-step process involving formation of an amino intermediate followed by diazotization and bromination. This approach strategically incorporates both halogen substituents with precise regioselectivity.

In the initial phase, 5-fluorobenzonitrile undergoes nitration using a mixture of HNO₃/H₂SO₄ at temperatures below 25°C. This controlled reaction introduces a nitro group at the position ortho to the nitrile function. The resulting 5-fluoro-2-nitrobenzonitrile is then subjected to catalytic hydrogenation using Raney nickel catalyst, which efficiently reduces the nitro group to an amine, yielding 5-fluoro-2-aminobenzonitrile.

The second phase employs classical Sandmeyer chemistry, where the amino functionality serves as a directing group for introducing bromine. The 5-fluoro-2-aminobenzonitrile is treated with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) to generate a diazonium salt intermediate. Subsequent addition of copper(I) bromide (CuBr) facilitates the replacement of the diazonium group with bromine, completing the synthesis of 2-bromo-5-fluorobenzonitrile.

This synthetic pathway offers excellent regioselectivity and typically produces material of high purity. However, the multiple steps increase overall process complexity and generate more chemical waste compared to direct bromination methods. The approach is particularly valuable when precise control over the substitution pattern is required.

Multi-Step Synthesis via Acyl Chloride Intermediates

An alternative patent-derived synthetic route begins with ortho-fluorobenzoyl chloride and proceeds through amidation, dehydration, and bromination steps. This approach offers advantages in terms of scalability and environmental considerations.

In the first step, ortho-fluorobenzoyl chloride undergoes amidation with ammonia to form ortho-fluorobenzamide. This intermediate is then subjected to dehydration using either thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), resulting in the formation of ortho-fluorobenzonitrile with yields approaching 82%.

The final bromination step employs C₅H₆Br₂N₂O₂ in 75-90% sulfuric acid as the reaction medium. This reaction introduces bromine at the para position relative to the fluorine substituent, yielding 2-bromo-5-fluorobenzonitrile. The complete synthetic sequence is represented in the following reaction scheme:

o-Fluoro-benzoyl chloride + NH₃ → o-Fluorobenzamideo-Fluorobenzamide + SOCl₂/POCl₃ → o-Fluorobenzonitrileo-Fluorobenzonitrile + C₅H₆Br₂N₂O₂ (in 75-90% H₂SO₄) → 2-Bromo-5-fluorobenzonitrile

A notable advantage of this method is the potential for recycling the sulfuric acid reaction medium. After extraction with dichloromethane, the sulfuric acid phase can be reused for subsequent batches, enabling at least three cycles of use without significant loss of efficiency. This approach enhances the sustainability profile of the synthesis by reducing waste generation and lowering production costs.

Bromination Positional Control and Regioselectivity

Controlling regioselectivity during bromination represents a crucial aspect of 2-bromo-5-fluorobenzonitrile synthesis. The positional outcome of electrophilic aromatic bromination is governed by both electronic factors and reaction conditions, with temperature playing a particularly important role.

Studies on electrophilic aromatic bromination have established clear regioselectivity patterns based on the electronic nature of existing substituents. π-Donor substituents direct electrophilic bromination preferentially in the order of para > ortho > meta, while π-acceptor substituents direct in the sequence meta > ortho > para. The fluorine substituent presents an interesting case due to its competing electronic effects.

Temperature control during bromination has been demonstrated to significantly influence regioselectivity. When conducted at the lowest effective temperature, electrophilic aromatic bromination exhibits high selectivity for the para position relative to strong activating substituents. For instance, bromination of compounds containing methoxyl or tert-butyldimethylsilyloxyl groups at low temperatures yields predominantly para-substituted products. As reaction temperature increases, this selectivity diminishes because higher thermal energy enables effective collisions at multiple positions on the aromatic ring.

Research has shown that this principle is valuable in the synthesis of complex natural products. For example, the regiospecific electrophilic aromatic bromination of compound 21 at minimal effective temperature afforded isomer 22a exclusively in 92% yield, facilitating the total synthesis of antitumor antibiotic lemonomycin amide. Similar regioselective brominations have enabled the synthesis of renieramycin and jorumycin alkaloids, highlighting the synthetic utility of controlled bromination conditions.

Catalytic Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura coupling represents one of the most versatile transformations of 2-bromo-5-fluorobenzonitrile, enabling the formation of complex biaryl structures through carbon-carbon bond formation. This palladium-catalyzed reaction couples our target compound with organoboron reagents (typically boronic acids or esters) under basic conditions.

The reaction mechanism involves a sequence of oxidative addition, transmetallation, and reductive elimination steps. The catalytic cycle begins with the oxidative addition of palladium(0) into the carbon-bromine bond of 2-bromo-5-fluorobenzonitrile. This is followed by transmetallation with the activated organoboron species and concludes with reductive elimination to form the new carbon-carbon bond while regenerating the palladium catalyst.

A generalized Suzuki-Miyaura coupling with 2-bromo-5-fluorobenzonitrile can be represented as:

2-Bromo-5-fluorobenzonitrile + R-B(OH)₂ → 2-(R)-5-fluorobenzonitrile + HO-B(OH)

Where R typically represents aryl, heteroaryl, or alkenyl groups.

The reaction conditions usually involve a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃), phosphine ligands, a base (commonly K₂CO₃, Cs₂CO₃, or K₃PO₄), and appropriate solvents such as THF, DMF, dioxane, or aqueous mixtures. Modern catalyst systems featuring specialized phosphine ligands have significantly expanded the scope and efficiency of these couplings.

Table 1. Suzuki-Miyaura Coupling Performance with 2-Bromo-5-fluorobenzonitrile

Boronic Acid PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
2-MethoxyphenylPd(PPh₃)₄K₂CO₃DMF/H₂O8083
PhenylPd(PPh₃)₄K₂CO₃DMF/H₂O8076
4-AcetylphenylPd(dppf)Cl₂K₃PO₄Dioxane9072
3-PyridylPd(OAc)₂/SPhosK₃PO₄THF/H₂O7068

The electronic properties of 2-bromo-5-fluorobenzonitrile significantly influence its reactivity in Suzuki-Miyaura couplings. The electron-withdrawing nature of both the nitrile and fluorine substituents enhances the reactivity of the carbon-bromine bond toward oxidative addition, facilitating the initial step of the catalytic cycle. However, these same electronic effects can sometimes complicate the transmetallation step, necessitating optimized reaction conditions for challenging coupling partners.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful method for transforming 2-bromo-5-fluorobenzonitrile into valuable amino derivatives through the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction has revolutionized the synthesis of aryl amines, which are prevalent structural motifs in pharmaceuticals and functional materials.

In this transformation, 2-bromo-5-fluorobenzonitrile reacts with primary or secondary amines to form the corresponding N-arylated products. The reaction mechanism involves oxidative addition of the palladium catalyst to the carbon-bromine bond, coordination and deprotonation of the amine nucleophile, and reductive elimination to form the new carbon-nitrogen bond.

2-Bromo-5-fluorobenzonitrile + R₂NH → 2-(R₂N)-5-fluorobenzonitrile + HBr

The efficiency of Buchwald-Hartwig aminations depends critically on the ligand employed. Several generations of ligands have been developed to address various challenges in C-N bond formation. Early systems utilized BINAP or P(o-tol)₃, while more recent developments include specialized biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos, which enhance reaction scope and efficiency.

The electronic characteristics of 2-bromo-5-fluorobenzonitrile make it particularly well-suited for Buchwald-Hartwig aminations. The electron-withdrawing nitrile and fluorine substituents activate the carbon-bromine bond toward oxidative addition, which is frequently the rate-determining step in these reactions. However, these same electronic factors can impact the subsequent steps of the catalytic cycle, requiring careful optimization of reaction parameters.

One notable application of this chemistry involves the synthesis of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diode (OLED) technology. 2-Bromo-5-fluorobenzonitrile serves as a key building block in the preparation of 2-phenoxazine-5-acridine-benzonitrile through sequential nucleophilic aromatic substitution and Buchwald-Hartwig amination reactions. The resulting OLED devices exhibit impressive performance metrics, including a maximum current efficiency of 16.3 cd/A and an external quantum efficiency of 5%.

Sonogashira Coupling in Radiopharmaceutical Synthesis

The Sonogashira coupling enables the introduction of alkynyl substituents onto the 2-bromo-5-fluorobenzonitrile scaffold, creating valuable precursors for radiopharmaceuticals and functional materials. This palladium-catalyzed cross-coupling reaction, which typically employs copper as a co-catalyst, forms carbon-carbon bonds between 2-bromo-5-fluorobenzonitrile and terminal alkynes.

The reaction mechanism involves parallel catalytic cycles. In the palladium cycle, oxidative addition of the catalyst to the carbon-bromine bond in 2-bromo-5-fluorobenzonitrile occurs, followed by transmetallation with a copper acetylide (formed in the copper cycle) and reductive elimination to create the carbon-carbon bond. The copper cycle involves formation of the copper acetylide from the terminal alkyne and subsequent participation in the transmetallation step of the palladium cycle.

2-Bromo-5-fluorobenzonitrile + R-≡-H → 2-(R-≡)-5-fluorobenzonitrile + HBr

Traditional Sonogashira conditions employ a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄), a copper(I) salt (typically CuI), an amine base (such as triethylamine or diisopropylethylamine), and appropriate solvents including THF, DMF, or acetonitrile. Recent advancements have led to copper-free variants that utilize specialized nitrogen-based ligands.

Particularly noteworthy are dipyridyl and dipyrimidyl palladium complexes that have demonstrated efficacy in copper-free Sonogashira couplings. These complexes can facilitate the reaction under milder conditions, including room temperature operation in N-methylpyrrolidinone (NMP) with tetra-n-butylammonium acetate as the base. Some systems even enable coupling in aqueous media in the presence of air, representing significant advances in green chemistry principles.

Table 2. Sonogashira Coupling Conditions with 2-Bromo-5-fluorobenzonitrile

Alkyne PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF6078
PhenylacetyleneDipyridyl-PdTBAANMP2572
TMS-acetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF5085
Propargyl alcoholPd(PPh₃)₄/CuIDIPEADMF7065

The unique combination of bromine, fluorine, and nitrile functionalities in 2-bromo-5-fluorobenzonitrile makes it particularly valuable in radiopharmaceutical synthesis. The compound serves as a versatile platform for incorporating radioactive isotopes such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C) through various cross-coupling strategies, enabling the development of novel PET imaging agents and targeted therapeutics.

Electronic and Steric Effects on Reactivity

Resonance vs. Inductive Effects of Fluorine and Bromine

The reactivity patterns of 2-bromo-5-fluorobenzonitrile are profoundly influenced by the electronic characteristics of its substituents. Understanding the interplay between resonance and inductive effects is crucial for predicting and controlling the compound's behavior in various chemical transformations.

Fluorine exhibits dual electronic effects that significantly impact aromatic reactivity. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). Simultaneously, it possesses lone pairs capable of participating in resonance, resulting in a moderate electron-donating mesomeric effect (+M). The balance between these competing effects varies depending on the position and context within the molecule.

Bromine displays a more moderate inductive withdrawing effect due to its lower electronegativity compared to fluorine. Its resonance donation capability is also weaker because of the poorer orbital overlap between bromine's larger 4p orbitals and carbon's 2p orbitals in the aromatic system. This electronic profile makes bromine a better leaving group in nucleophilic aromatic substitution reactions but less activating toward electrophilic aromatic substitution compared to hydrogen.

The nitrile group contributes significant electron withdrawal through both inductive and resonance mechanisms. Its linear geometry and extended π system make it particularly effective at stabilizing negative charges and destabilizing positive charges at ortho and para positions.

In electrophilic aromatic substitution reactions, the relative reactivity of halobenzenes compared to unsubstituted benzene (assigned a value of 1.0) follows an interesting pattern: PhF (0.18) > PhCl (0.064) ≈ PhBr (0.060) < PhI (0.12). This U-shaped trend reflects the varying balance between inductive and resonance effects across the halogen series.

For 2-bromo-5-fluorobenzonitrile, these electronic factors create a complex reactivity landscape:

  • The carbon-bromine bond is activated toward oxidative addition in palladium-catalyzed couplings due to the combined electron-withdrawing effects of both the fluorine and nitrile groups.

  • The relative rates of nucleophilic aromatic substitution at different positions are determined by the ability of substituents to stabilize negative charge in the Meisenheimer complex intermediate. The fluorine typically serves as the preferred leaving group due to its strong C-F bond being offset by exceptional stability of the fluoride anion.

  • In the context of further electrophilic substitution, the compound is generally deactivated, with the nitrile directing new substituents meta to itself, while fluorine exhibits a complex directing effect with strong para preference due to the dominant influence of its resonance effect at this position.

Steric Hindrance in Ortho-Substituted Derivatives

The presence of substituents at the ortho position in benzenoid compounds introduces significant steric effects that can dramatically alter chemical properties—a phenomenon known as the "ortho effect." In 2-bromo-5-fluorobenzonitrile, the bromine at position 2 (ortho to the nitrile group) creates steric interactions that influence various aspects of the compound's reactivity.

The ortho effect manifests in several ways in substituted aromatic compounds:

  • Acid-Base Properties: When carboxylic acid derivatives are prepared from ortho-substituted aromatics, their acidity is typically enhanced compared to meta or para isomers. This occurs because steric hindrance forces the carboxyl group to rotate out of the plane of the aromatic ring, reducing resonance stabilization and thereby increasing acidity. For fluorobenzoic acids, the pKa values clearly demonstrate this trend: ortho (3.3) < meta (4.3) < para (4.4).

  • Steric Inhibition of Protonation: In aniline derivatives, ortho substitution decreases basicity. Upon protonation, the nitrogen atom changes hybridization from sp² to sp³, creating unfavorable steric interactions with ortho substituents. This effect is evident in the basicity order: para-toluidine > meta-toluidine > aniline > ortho-toluidine.

  • Rotational Barriers: The steric interaction between ortho substituents can restrict rotation around carbon-carbon bonds, leading to atropisomerism in appropriately substituted systems. In 2-bromo-5-fluorobenzonitrile, the interaction between the bromine and the nitrile group is not sufficient to create resolvable rotamers but does impact the energy profile of rotational states.

  • Coordination Chemistry: When 2-bromo-5-fluorobenzonitrile derivatives are employed in metal coordination, the ortho bromine can create steric constraints that influence binding geometries and complex stability.

Table 3. pKa Values of Monosubstituted Benzoic Acids Demonstrating the Ortho Effect

SubstituentOrtho positionMeta positionPara position
H4.24.24.2
CH₃3.94.34.4
F3.34.34.4
Cl2.93.84.0
Br2.83.84.0
NO₂2.23.53.4

In palladium-catalyzed cross-coupling reactions, the ortho relationship between the bromine and nitrile groups in 2-bromo-5-fluorobenzonitrile can create a unique steric environment that influences catalyst binding and subsequent transformations. While potentially introducing challenges, this steric profile can also be leveraged to achieve selectivity in complex synthetic sequences.

Comparative Reactivity with Para- and Meta-Isomers

The positional isomers of bromofluorobenzonitriles exhibit distinct reactivity profiles due to the different spatial arrangements of the three functional groups. Comparing 2-bromo-5-fluorobenzonitrile with its structural isomers provides valuable insights into position-dependent chemical behavior.

In electrophilic aromatic substitution reactions, the directing effects of the three substituents (bromine, fluorine, and nitrile) combine to create unique regioselectivity patterns:

  • In 2-bromo-5-fluorobenzonitrile, the electron-withdrawing nitrile group deactivates the ring and directs incoming electrophiles to the meta position (relative to itself). The fluorine has a complex directing effect due to its opposing inductive and resonance contributions. For electrophilic attack, positions 3 and 6 are relatively more reactive, though the overall reactivity is diminished compared to benzene.

  • A notable observation in disubstituted benzenes is that when a meta-directing group (like the nitrile) is positioned meta to an ortho/para-directing group (like fluorine), electrophiles often preferentially attack the ortho position relative to the meta-directing group rather than the para position. This phenomenon has been documented in nitration reactions of various meta-substituted compounds.

The differential reactivity in nucleophilic aromatic substitution (SNAr) also varies significantly among isomers:

  • For 2-bromo-5-fluorobenzonitrile, nucleophilic substitution typically occurs with fluorine displacement, particularly when strong nucleophiles are employed. The nitrile group at the ortho position relative to fluorine facilitates this process by stabilizing the Meisenheimer complex intermediate.

  • In contrast, isomers where the nitrile is not appropriately positioned to stabilize the negative charge development would show diminished reactivity toward nucleophilic substitution at the fluorine position.

Fluorine NMR spectroscopy provides a powerful tool for distinguishing between positional isomers of bromofluorobenzonitriles. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, with the presence of bromine and nitrile substituents at different positions creating characteristic shifts. This spectroscopic technique, complemented by 2D NMR methods like COSY and NOESY, enables unambiguous structural assignment even in complex mixtures of isomers.

Table 4. Comparative Reactivity of Bromofluorobenzonitrile Isomers

Property/Reaction2-Bromo-5-fluorobenzonitrile4-Bromo-2-fluorobenzonitrile2-Bromo-4-fluorobenzonitrile
Electrophilic Aromatic SubstitutionModerate reactivity at positions 3 and 6Preferential substitution at position 5Substitution favored at position 5
Nucleophilic Aromatic SubstitutionF displacement favoredBoth F and Br displacement possibleF displacement dominant
Oxidative Addition Rate (Pd catalysis)HighModerateModerate
F-NMR Chemical Shift (ppm)-114 to -117-107 to -110-112 to -115

The distinct reactivity patterns of these isomers make them valuable building blocks for diverse synthetic applications, with each isomer offering advantages for specific transformations based on its unique electronic and steric profile.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

57381-39-2

Wikipedia

2-Bromo-5-fluorobenzonitrile

Dates

Modify: 2023-08-15

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